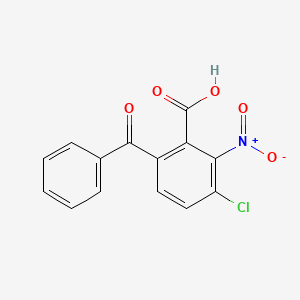

6-Benzoyl-3-chloro-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group, a chlorine atom, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzoyl)-3-chloro-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chlorobenzoic acid to introduce the nitro group, followed by Friedel-Crafts acylation to attach the benzoyl group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The benzoyl group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 6-(Benzoyl)-3-chloro-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-chloro-2-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

6-Benzoyl-3-chloro-2-nitrobenzoic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, which can be harnessed in the development of new antibiotics .

- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, suggesting a potential role in treating inflammatory diseases .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the synthesis of polymers and coatings.

- Polymerization Studies : The presence of the benzoyl group facilitates polymerization reactions, leading to materials with enhanced thermal and mechanical properties .

- Coating Applications : Its chemical stability and resistance to degradation make it an ideal candidate for protective coatings in various industrial applications.

Environmental Studies

The environmental impact of nitro compounds is a growing area of research, particularly concerning their degradation and toxicity.

- Toxicity Assessments : Research has focused on the toxicological effects of this compound on aquatic organisms, contributing to our understanding of environmental risks associated with nitroaromatic compounds .

- Biodegradation Studies : Investigations into the biodegradation pathways of this compound can inform strategies for managing pollution from nitro compounds in water bodies .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Environmental Toxicity

Research conducted on the toxicity of nitrobenzoic acids revealed that exposure to this compound resulted in adverse effects on fish populations. This study highlighted the need for regulatory measures regarding the use and disposal of such compounds in industrial processes.

Mechanism of Action

The mechanism of action of 6-(Benzoyl)-3-chloro-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the benzoyl group can influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-2-nitrobenzoic acid: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.

6-(Benzoyl)-2-nitrobenzoic acid: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.

6-(Benzoyl)-3-chlorobenzoic acid: Lacks the nitro group, which can significantly alter its chemical and biological properties.

Uniqueness

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid is unique due to the combination of the benzoyl, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

6-Benzoyl-3-chloro-2-nitrobenzoic acid (CAS No. 69727-12-4) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H8ClNO5 |

| Molecular Weight | 305.67 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C14H8ClNO5/c15-10-7-6-9(11(14(18)19)12(10)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19) |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)Cl)N+[O-])C(=O)O |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on nitrobenzoates highlighted that compounds with aromatic nitro substitutions showed enhanced activity against Mycobacterium tuberculosis (M. tuberculosis). The study found that while nitro compounds are generally associated with toxicity, they can also possess significant antimicrobial properties without a direct correlation to toxicity levels .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo enzymatic reduction to form reactive intermediates. These intermediates interact with cellular targets, potentially leading to cell death in microbial and tumor cells. Notably, nitroreductase enzymes play a critical role in this mechanism, facilitating the reduction process that activates the compound's antimicrobial and anticancer effects .

Case Studies

-

Antimycobacterial Activity :

A library of nitro derivatives was synthesized and tested for activity against M. tuberculosis. The results indicated that derivatives featuring the nitro group were particularly effective, suggesting that structural modifications could enhance their efficacy as antimycobacterial agents . -

Anticancer Activity :

In vitro studies demonstrated that complexes involving this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values indicated that these complexes were more effective than their free ligand counterparts, highlighting the potential for developing new anticancer therapies based on this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-2-nitrobenzoic acid | Lacks benzoyl group | Lower antimicrobial activity |

| 6-(Benzoyl)-2-nitrobenzoic acid | Lacks chlorine atom | Altered reactivity and bioactivity |

| 6-(Benzoyl)-3-chlorobenzoic acid | Lacks nitro group | Reduced biological activity |

The combination of the benzoyl, chlorine, and nitro groups in this compound contributes to its unique biological profile and potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Benzoyl-3-chloro-2-nitrobenzoic acid, and how can intermediates be optimized?

- Methodological Answer : A common approach involves sequential functionalization of the benzoic acid backbone. For example, nitration and chlorination steps can be performed on a pre-functionalized benzoyl derivative, followed by coupling reactions. Intermediate purity is critical; use HPLC (High-Performance Liquid Chromatography) or preparative TLC (Thin-Layer Chromatography) to isolate intermediates . Optimization may involve adjusting reaction stoichiometry (e.g., nitrating agent ratios) or temperature control to minimize side products like positional isomers .

Q. How can crystallographic data for this compound be obtained and validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement , ensuring proper hydrogen-bonding network validation. For ambiguous electron density regions (e.g., nitro group orientation), employ disorder modeling and constraints. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in the benzoyl group). Use variable-temperature NMR to probe conformational changes. Compare experimental 13C NMR shifts with DFT (Density Functional Theory)-calculated values (e.g., B3LYP/6-31G* basis set). For nitro group anomalies, consider solvent polarity effects on resonance structures .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in crystalline forms of this compound?

- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bond motifs (e.g., D(2) or R22(8) patterns). Use Mercury software to generate interaction maps and quantify bond distances/angles. For polymorphic systems, correlate hydrogen-bonding networks with thermodynamic stability using DSC (Differential Scanning Calorimetry) .

Q. How to assess the impact of substituent electronic effects on the compound’s reactivity?

- Methodological Answer : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) at the 6-benzoyl position. Measure reaction rates (e.g., hydrolysis under basic conditions) and correlate with σ values. Use cyclic voltammetry to quantify nitro group reduction potentials .

Q. Methodological Challenges

Q. What techniques are recommended for quantifying trace impurities in bulk samples?

- Methodological Answer : Combine LC-MS (Liquid Chromatography-Mass Spectrometry) for structural identification and qNMR (quantitative Nuclear Magnetic Resonance) for absolute quantification. For chlorinated byproducts, use GC-ECD (Gas Chromatography with Electron Capture Detection) due to its sensitivity to halogens .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines). Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy (e.g., loss of nitro group absorbance at 270 nm). For thermal stability, perform TGA (Thermogravimetric Analysis) coupled with FTIR to identify volatile decomposition products .

Q. Data Interpretation

Q. How to address discrepancies between computational and experimental dipole moments?

- Methodological Answer : Compute dipole moments using polarizable continuum models (PCM) to account for solvent effects. Experimentally, measure dielectric constants in non-polar solvents (e.g., benzene) to minimize intermolecular interactions. Cross-validate with Stark spectroscopy in aligned crystals .

Properties

CAS No. |

69727-12-4 |

|---|---|

Molecular Formula |

C14H8ClNO5 |

Molecular Weight |

305.67 g/mol |

IUPAC Name |

6-benzoyl-3-chloro-2-nitrobenzoic acid |

InChI |

InChI=1S/C14H8ClNO5/c15-10-7-6-9(11(14(18)19)12(10)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19) |

InChI Key |

NLFCHPHWROUYOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.